2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound known for its potential applications in various scientific fields This compound features a benzodiazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole core reacts with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is typically introduced through a nucleophilic substitution reaction, where an appropriate halogenated ethanamine reacts with the benzodiazole derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzodiazole ring or the ethanamine side chain, potentially yielding reduced or hydrogenated products.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the biological activity of benzodiazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industry: It may be used in the development of new materials with specific electronic or optical properties, leveraging the unique structural features of the benzodiazole ring.
Mechanism of Action
The mechanism of action of 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
- **2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
- **2-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-5-amine
Uniqueness
Compared to similar compounds, 2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
CAS No. |
2703778-63-4 |
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Molecular Formula |
C17H21Cl2N3 |
Molecular Weight |
338.3 |
Purity |
91 |
Origin of Product |
United States |
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